molecular formula C18H26N6O B5629481 6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5629481
M. Wt: 342.4 g/mol
InChI Key: VCPYKRXTZIABJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a central 1,3,5-triazine ring substituted at three positions:

  • Position 2: A primary amine group linked to a 4-methoxyphenyl moiety.
  • Position 4: A secondary amine group.
  • Position 6: A methylene bridge connecting a cyclohexyl(methyl)amino group.

This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capacity (from amine and methoxy groups).

Properties

IUPAC Name

6-[[cyclohexyl(methyl)amino]methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-24(14-6-4-3-5-7-14)12-16-21-17(19)23-18(22-16)20-13-8-10-15(25-2)11-9-13/h8-11,14H,3-7,12H2,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPYKRXTZIABJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,5-triazines , which are known for their varied pharmacological activities. The presence of the cyclohexyl(methyl)amino group and the 4-methoxyphenyl moiety contributes to its unique properties. The molecular formula is C14H20N6OC_{14}H_{20}N_{6}O with a molecular weight of approximately 296.36 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazine core followed by the introduction of functional groups. Various synthetic routes have been explored to optimize yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, it was tested against several cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung)15.2
MCF-7 (Breast)12.8
HeLa (Cervical)10.5

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. The IC50 values for COX-1 and COX-2 inhibition were reported as follows:

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01Positive Control

The compound exhibited a notable ability to reduce prostaglandin E2 (PGE2) production, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, preliminary studies suggest that this compound may possess antimicrobial properties. It was evaluated against various bacterial strains with encouraging results indicating its potential as an antibiotic candidate .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of the compound with target proteins associated with cancer and inflammation pathways. These studies provide insights into the mechanism of action and help identify structural modifications that could enhance activity .

Case Studies

Several case studies have documented the efficacy of similar triazine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A derivative similar to the compound was used in a clinical trial for lung cancer patients showing improved outcomes when combined with standard chemotherapy.
  • Anti-inflammatory Clinical Trials : Another study focused on patients with rheumatoid arthritis demonstrated that triazine derivatives significantly reduced inflammation markers when administered alongside traditional NSAIDs.

Scientific Research Applications

The compound 6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 522652-31-9) is a triazine derivative that has garnered attention for its potential applications in various scientific fields. This article explores its applications, focusing on pharmacological properties, synthetic methodologies, and potential therapeutic uses.

Chemical Properties and Structure

This compound features a triazine core, which is known for its diverse biological activities. The molecular formula is C18H26N6OC_{18}H_{26}N_{6}O, indicating a complex structure with multiple functional groups that contribute to its reactivity and interaction with biological systems. The presence of the methoxyphenyl group and the cyclohexyl(methyl)amino moiety enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy. For instance, compounds with similar structures have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.

Antimicrobial Properties

Triazine derivatives are also recognized for their antimicrobial activities. Preliminary tests suggest that this compound may inhibit the growth of various bacterial strains and fungi. This application is particularly relevant in the context of increasing antibiotic resistance.

Neurological Research

The compound's structural features suggest potential neuroprotective effects. Research into similar triazine compounds has revealed their capacity to modulate neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:

  • Formation of the Triazine Ring: Utilizing cyanuric chloride or similar reagents.
  • Amine Coupling: Reacting the triazine intermediate with cyclohexyl(methyl)amine and 4-methoxyphenyl groups to form the final product.

Yield and Purity

The yield of this synthesis can vary based on reaction conditions such as temperature, solvent choice, and reaction time. High-performance liquid chromatography (HPLC) is often employed to assess the purity of the final product.

Case Study 1: Anticancer Screening

A study conducted on various triazine derivatives including this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to cell death.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Substituent Effects at Position 6

The nature of the substituent at position 6 significantly influences biological activity and physicochemical properties. Key comparisons include:

Aryl vs. Cycloamino Substituents
  • 6-Aryl derivatives (e.g., 6-(4-chlorophenyl)-, 6-(4-fluorophenyl)-): These compounds, synthesized in , show potent antileukemic activity (IC₅₀ values: 0.5–5 µM against Jurkat cells). Electron-withdrawing groups (e.g., Cl, CF₃) enhance cytotoxicity by improving membrane permeability .
  • Similar morpholino-substituted triazines (e.g., 6-morpholinyl derivatives) demonstrate improved aqueous solubility but lower cellular uptake .
Methylene-Linked Groups
  • The methylene bridge in the target compound allows conformational flexibility, unlike rigid aryl substituents. This flexibility may enhance binding to hydrophobic pockets in biological targets, as seen in carboranylalkoxy-triazines ().

Table 1: Substituent Effects on Key Properties

Substituent at Position 6 Bioactivity (IC₅₀) LogP Reference
4-Chlorophenyl 0.5 µM 3.2
Cyclohexyl(methyl)amino (target) N/A ~2.8*
Morpholin-4-yl 10 µM 1.5
o-Carboranylmethoxy N/A 4.1

*Estimated based on structural analogs.

Substituent Effects at Position 2

The N-(4-methoxyphenyl) group at position 2 is a common feature in triazine derivatives. Comparisons include:

  • 4-Methoxyphenyl vs. 2-Ethoxyphenyl: describes 6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-..., where the ethoxy group’s ortho position reduces steric hindrance but may decrease metabolic stability compared to the para-methoxy group .
  • Variations in Aryl Electron Density : Electron-donating groups (e.g., methoxy) enhance hydrogen-bonding interactions, as shown in 6-(pyridin-3-yl)-triazines (), while electron-withdrawing groups (e.g., nitro) improve electrophilicity for covalent binding .

Structural and Crystallographic Comparisons

  • Bond Lengths and Angles: X-ray data from reveal that triazine derivatives exhibit non-systematic C–N bond variations (e.g., C6–N5: 1.3289 Å vs. C4–N5: 1.3560 Å). The target compound’s cyclohexyl group may induce torsional strain, altering bond angles compared to planar aryl substituents .
  • Hydrogen-Bonding Networks : Similar to 6-(pyridin-3-yl)-triazines (), the target compound’s amine and methoxy groups likely form 1D or 2D supramolecular structures via N–H⋯N and N–H⋯O interactions, affecting crystallization behavior .

Q & A

Basic: What are the optimal synthetic routes for synthesizing this triazine derivative and its analogs?

Answer:
The compound can be synthesized via nucleophilic substitution reactions on 1,3,5-triazine cores. Key steps include:

  • Step 1: React 2,4,6-trichloro-1,3,5-triazine with 4-methoxyaniline under basic conditions (e.g., NaOH/acetone at 0°C) to introduce the 4-methoxyphenyl group .
  • Step 2: Substitute remaining chlorine atoms with cyclohexyl(methyl)amine derivatives in methanol or ethanol at controlled temperatures (e.g., 45–60°C) .
  • Purification: Column chromatography or recrystallization (using ethanol/water) is critical for isolating high-purity products. Yields typically range from 60–85%, depending on substituent reactivity .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify substitution patterns. For example, the methoxy group (–OCH3_3) on the phenyl ring appears as a singlet near δ 3.8 ppm in 1^1H NMR .
  • Elemental Analysis: Confirm empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Basic: What biological activities are reported for this compound?

Answer:
Triazine derivatives exhibit:

  • Antimicrobial Activity: Against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values <10 µg/mL, likely due to disruption of cell wall synthesis .
  • Antileukemic Activity: IC50_{50} values in the low micromolar range (e.g., 2–5 µM) against leukemia cell lines, linked to inhibition of kinase signaling pathways .
  • Anti-angiogenic Effects: Demonstrated in zebrafish models via VEGF pathway modulation .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from variations in substituent groups or assay conditions. Strategies include:

  • Comparative Structure-Activity Relationship (SAR) Analysis: Systematically compare analogs with substituents like –F, –Cl, –OCH3_3, or –CF3_3 at the 4-position of the phenyl ring .
  • Standardized Assays: Replicate studies under identical conditions (e.g., cell line origin, incubation time) to isolate structural vs. methodological factors .
  • Meta-Analysis: Use computational tools (e.g., PCA) to identify outliers or confounding variables in published datasets .

Advanced: What computational methods are used to model the structure-activity relationships of triazine derivatives?

Answer:

  • 3D-QSAR Modeling: Combines molecular alignment and partial least squares (PLS) regression to correlate steric/electrostatic fields with antileukemic activity. For example, bulky cyclohexyl groups enhance hydrophobic interactions with kinase binding pockets .
  • Molecular Docking: Predict binding modes to targets like dihydrofolate reductase (DHFR) using software such as AutoDock Vina. Key interactions include hydrogen bonds with triazine N-atoms and π-π stacking with aromatic residues .
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks (e.g., cytochrome P450 inhibition) .

Advanced: How does crystallographic data inform the compound’s reactivity and interactions?

Answer:
Single-crystal X-ray diffraction reveals:

  • Planar Triazine Core: Facilitates π-π interactions with biological targets (e.g., DNA intercalation) .
  • Hydrogen-Bonding Networks: The –NH groups at positions 2 and 4 form H-bonds with water or receptor residues, stabilizing ligand-receptor complexes .
  • Substituent Conformation: Cyclohexyl groups adopt chair conformations, minimizing steric hindrance during binding .

Advanced: What strategies are recommended for mechanistic studies of dual antimicrobial/antileukemic activity?

Answer:

  • Targeted Knockdown: Use siRNA or CRISPR-Cas9 to silence candidate targets (e.g., DHFR, topoisomerase II) and assess activity loss .
  • Metabolic Profiling: LC-MS/MS-based metabolomics identifies disrupted pathways (e.g., folate biosynthesis in bacteria vs. nucleotide synthesis in leukemia cells) .
  • Time-Kill Assays: Differentiate bactericidal vs. cytostatic effects by monitoring cell viability over 24–72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.